
2-(7-Cyano-1H-indol-1-yl)acetic acid
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Description
2-(7-Cyano-1H-indol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Q & A
Q. What are the optimized synthetic routes for 2-(7-Cyano-1H-indol-1-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
- Starting Material : 7-Cyanoindole (derived via cyano substitution at the 7-position of indole).
- Key Reagents : Ethyl oxalyl chloride or chloroacetic acid derivatives for introducing the acetic acid moiety.
- Conditions : Anhydrous dichloromethane (DCM) under nitrogen, with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Critical Step : Maintaining anhydrous conditions to prevent hydrolysis of intermediates.
Yield Optimization :
- Use continuous flow reactors for consistent temperature and mixing (improves purity by ~15% compared to batch reactions).
- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water).
Reference :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR :
- ¹H NMR : Look for indole H-3 (δ 7.2–7.4 ppm), acetic acid protons (δ 3.8–4.1 ppm for CH₂, δ 12–13 ppm for COOH).
- ¹³C NMR : Cyano carbon (δ ~115 ppm), carbonyl carbon (δ ~170 ppm).
- IR : Confirm cyano group (C≡N stretch at ~2200 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹).
- HPLC-MS : Use C18 column (acetonitrile/water + 0.1% formic acid); expected [M+H]⁺ = 215.2.
Reference :
Q. How does the 7-cyano substituent influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer :
- Electronic Effects : The electron-withdrawing cyano group increases electrophilicity at the indole C-3 position, enhancing reactivity in nucleophilic substitutions.
- Biological Activity : Compare with analogs (e.g., 7-ethyl or 6-methyl derivatives) via SAR studies:
- Example : 7-Cyano derivatives show 2–3× higher COX-2 inhibition than 7-ethyl analogs due to improved binding to hydrophobic enzyme pockets.
- Synthetic Utility : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
Reference :
Q. What computational strategies are recommended to study interactions between this compound and biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., aldose reductase or PPARγ).
- Key Parameters : Grid box centered on active site (20×20×20 Å), Lamarckian genetic algorithm.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).
- Free Energy Calculations : MM-GBSA predicts ΔG binding; values ≤−30 kcal/mol suggest high affinity.
Reference :
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer :
- pH Stability :
- Acidic (pH <3) : Carboxylic acid protonation reduces solubility but enhances thermal stability.
- Basic (pH >8) : Deprotonation leads to hydrolysis of the cyano group (monitor via UV-Vis at 270 nm).
- Thermal Stability :
- Decomposes above 150°C (TGA data). Store at −20°C under argon for long-term stability.
Reference :
- Decomposes above 150°C (TGA data). Store at −20°C under argon for long-term stability.
Q. What are the key considerations for designing SAR studies with this compound derivatives?
Methodological Answer :
- Core Modifications :
- Position 1 : Vary acetic acid substituents (e.g., esters, amides) to modulate solubility.
- Position 7 : Replace cyano with halogens or alkyl groups to probe steric vs. electronic effects.
- Assay Design :
- Use enzyme inhibition assays (e.g., aldose reductase IC₅₀) and cell-based models (e.g., anti-cancer activity in HT-29 cells).
- Normalize data to control compounds (e.g., indomethacin for COX-2).
Reference :
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer :
- Troubleshooting Steps :
- Verify compound purity (≥95% by HPLC).
- Standardize assay conditions (e.g., ATP levels in kinase assays).
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Case Study : Discrepancies in IC₅₀ values for aldose reductase inhibition may arise from enzyme source (human vs. rat) or buffer ionic strength.
Reference :
Q. What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer :
- Process Optimization :
- Catalyst Screening : Test Pd/C or CuI for coupling reactions (improves turnover number by 20–30%).
- Solvent Switch : Replace DCM with THF for easier large-scale handling.
- Quality Control : Implement inline PAT tools (e.g., ReactIR for real-time monitoring of cyano group integrity).
Reference :
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-(7-cyanoindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O2/c12-6-9-3-1-2-8-4-5-13(11(8)9)7-10(14)15/h1-5H,7H2,(H,14,15) |
InChI Key |
DCQLWBJDOYPXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)N(C=C2)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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